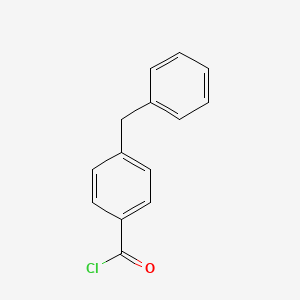

4-Benzylbenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzoyl and benzyl derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole . The use of phase transfer catalysts such as benzyl triethyl ammonium chloride is also noted for the synthesis of complex benzoyl derivatives like 4,4'-(phenylazanediyl) dibenzoic acid . These methods could potentially be adapted for the synthesis of 4-Benzylbenzoyl chloride by substituting the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of benzoyl and benzyl derivatives are often characterized by X-ray crystallography. For instance, the crystal structures of 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid have been determined, revealing their crystalline systems and space groups . Similarly, the structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea was confirmed by X-ray diffraction data . These studies provide a foundation for understanding the molecular geometry and potential intermolecular interactions in 4-Benzylbenzoyl chloride.

Chemical Reactions Analysis

Benzoyl and benzyl derivatives participate in various chemical reactions, including hydrogen bonding and pi-pi stacking interactions. For example, benzyl 4-chloro-3-nitrobenzoate forms a three-dimensional framework structure through hydrogen bonds and pi-pi stacking . These interactions are crucial for the stability and reactivity of these compounds and could be relevant to the behavior of 4-Benzylbenzoyl chloride in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl and benzyl derivatives can be inferred from their molecular structures and reactivity. The vibrational spectroscopy of 4-Aminobenzoic acid provides insights into the behavior of protonation sites and the effects of isotopic labeling . The crystallographic data of various benzoyl and benzyl compounds suggest that these derivatives have distinct melting points, solubilities, and densities, which are important for their practical applications .

Aplicaciones Científicas De Investigación

Phase Transfer Catalysis and Synthesis Applications :

- Benzyl triethyl ammonium chloride, structurally related to 4-benzylbenzoyl chloride, has been shown to be an effective phase transfer catalyst in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid (Zhaole Lu, 2014).

- In another study, benzyl 4-hydroxybenzoate was synthesized using a method involving 4-hydroxybenzoate and benzyl chloride, which are structurally related to 4-benzylbenzoyl chloride (Ding Man-hua, 2007).

Analytical Chemistry and Detection Enhancement :

- A procedure for enhancing the detection of estrogens in LC-MS using a derivatization approach involving 4-nitrobenzenesulfonyl chloride, which shares structural similarities with 4-benzylbenzoyl chloride, was studied (T. Higashi et al., 2006).

Materials Chemistry and Ionic Liquid Applications :

- A study on the synthesis of cellulose benzoates in an ionic liquid demonstrated the use of benzoyl chlorides, including compounds structurally similar to 4-benzylbenzoyl chloride (Jinming Zhang et al., 2009).

Synthesis of Pharmaceutical and Biological Compounds :

- The synthesis of sulfonamides, which have significant pharmaceutical and biological activity, often involves the use of benzoyl chlorides, closely related to 4-benzylbenzoyl chloride. This is evident in studies on benzothiazoles and their applications (Xiang Gao et al., 2020).

Environmental Chemistry and Photocatalytic Degradation :

- Research on the photocatalytic degradation of organic compounds in the presence of titanium dioxide and chloride ions, like those found in 4-benzylbenzoyl chloride, highlighted the potential environmental applications of these chemicals (A. Piscopo et al., 2001).

Propiedades

IUPAC Name |

4-benzylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGSETDWNUEFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylbenzoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2499334.png)

![Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B2499335.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)

![4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2499345.png)

![N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2499348.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2499350.png)

![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)